molecular formula C22H16BrN3O B6138054 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide

2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B6138054
M. Wt: 418.3 g/mol
InChI Key: RIAONAZVPPQGOW-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986165 and is currently under investigation for its therapeutic potential in treating autoimmune diseases such as psoriasis and lupus.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of TYK2, which is a protein involved in the immune response. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune system. By inhibiting TYK2, this compound can reduce the activity of immune cells and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. This compound has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. Additionally, this compound has been shown to have minimal effects on other signaling pathways in the body, which reduces the risk of side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its high specificity for TYK2 and its potential therapeutic applications in treating autoimmune diseases. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for expertise in organic chemistry.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. Some of these directions include:
1. Investigating the potential therapeutic applications of this compound in other autoimmune diseases.
2. Studying the long-term effects of this compound on the immune system.
3. Developing more efficient methods for synthesizing this compound.
4. Investigating the potential side effects of this compound in pre-clinical and clinical trials.
5. Developing new compounds based on the structure of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in treating autoimmune diseases. This compound has shown promising results in pre-clinical and clinical trials and has a high specificity for TYK2, which reduces the risk of side effects. Further research is needed to fully understand the potential of this compound and its future applications in medicine.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 3-bromoaniline with 2-aminomethylpyridine, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

The potential therapeutic applications of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has shown promising results in treating autoimmune diseases such as psoriasis and lupus. The mechanism of action of this compound involves the inhibition of a specific protein called TYK2, which is involved in the immune response. By inhibiting TYK2, this compound can reduce inflammation and prevent tissue damage in autoimmune diseases.

properties

IUPAC Name

2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c1-14-9-10-24-21(11-14)26-22(27)18-13-20(15-5-4-6-16(23)12-15)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAONAZVPPQGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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